Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,5-dimethyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-4-15-11(14)8-5(2)7-9(16)12-6(3)13-10(7)17-8/h4H2,1-3H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFJCZIBTYMIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=S)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive compounds with potential biological activities. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the derivative and its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Morpholino and aryl amino substituents (e.g., IIIa–k in ) improve antimicrobial and anticancer activities, likely via targeting enzyme active sites or DNA intercalation .
Synthetic Flexibility :
- The 4-position is highly modifiable. Chloro derivatives (e.g., ) serve as intermediates for further functionalization, while sulfanyl groups require specialized thiolation agents (e.g., Lawesson’s reagent) .
Physicochemical Properties: Melting Points: Amino and aryl derivatives exhibit higher melting points (250–322°C) due to hydrogen bonding, whereas morpholino and chloro analogs melt at lower temperatures (97–176°C) . Solubility: Ethyl carboxylate at position 6 enhances solubility in polar solvents (e.g., ethanol, DMF), critical for in vitro assays .
Biological Activity
Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 733794-46-2) is a heterocyclic compound that has gained attention for its potential biological activities. This compound belongs to the class of thienylpyrimidines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.
- Molecular Formula : C11H12N2O2S2
- Molecular Weight : 268.35 g/mol
- Purity : Standard purity of 95% reported .
Biological Activity
Research indicates that thienylpyrimidines, including this compound, exhibit significant biological activities through various mechanisms:
- Inhibition of Kinases : This compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a target implicated in several diseases including cancer and neurodegenerative disorders. The inhibition of PI5P4Kγ can lead to reduced cell proliferation and altered signaling pathways associated with tumor growth and survival .
- Neuroprotective Effects : In vivo studies suggest that compounds in this class can penetrate the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases. They may reduce mutant protein levels in models of Huntington's disease and show promise in other neurological conditions .
- Anti-cancer Properties : Thienylpyrimidines have been shown to exhibit cytotoxic effects against various cancer cell lines. These compounds disrupt critical cellular processes such as apoptosis and cell cycle progression, leading to increased cancer cell death .
Case Study 1: PI5P4Kγ Inhibition
A study conducted on a series of thienylpyrimidines demonstrated that this compound effectively inhibited PI5P4Kγ with a dissociation constant () of approximately 7.1 nM. This selectivity was confirmed through screening against over 150 kinases, where it displayed minimal off-target effects .
Case Study 2: Neurodegenerative Disease Models
In models of Huntington's disease, the administration of this compound led to significant reductions in mutant huntingtin protein levels, suggesting a potential therapeutic application for neurodegenerative diseases characterized by protein aggregation .
Data Table: Biological Activity Summary
Q & A
Q. How can researchers optimize the synthesis of ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate to address low reactivity of the ester group?
Methodological Answer: The low reactivity of the ester group in thieno[2,3-d]pyrimidine derivatives can hinder direct nucleophilic substitution. To overcome this, peptide coupling reagents (e.g., HATU, DCC) are recommended to activate the ester into a more reactive intermediate, enabling efficient amidation or transesterification. For example, coupling with benzylamine derivatives in the presence of such reagents has been successful in generating bioactive analogs . Additionally, microwave-assisted synthesis (e.g., 120°C for 2 hours under TFA) can accelerate cyclization and improve yields, as demonstrated in the preparation of tricyclic analogs .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving stereochemistry and confirming sulfanyl group positioning. SHELX is robust for small-molecule crystallography and high-resolution data .
- NMR spectroscopy : Employ , , and 2D NMR (COSY, HSQC) to verify substituent positions, especially distinguishing between methyl and sulfanyl groups. For example, -NMR can confirm the ethyl ester proton environment (~4.3 ppm quartets) .
- HPLC-MS : Validate purity (>95%) and molecular weight using reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) .
Q. What initial biological screening strategies are recommended for this compound?
Methodological Answer:
- Antimicrobial assays : Perform broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Parallel docking studies targeting bacterial enzymes like TrmD can rationalize observed activity .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices. Compare results with structurally related analogs to identify toxicity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent variation : Replace the 4-sulfanyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to modulate electronic effects. For instance, 4-oxo analogs show reduced antimicrobial activity, highlighting the sulfanyl group’s importance .
- Scaffold hybridization : Integrate hydroxamic acid or benzimidazole moieties to target dual enzymes (e.g., kinase-HDAC chimeric inhibitors). This approach has improved anticancer activity in related thienopyrimidines .
- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., PEG chains) to the ethyl ester to enhance bioavailability while retaining target binding .
Q. What computational tools are effective for predicting binding modes and resolving contradictory activity data?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial TrmD or human adenosine A2A receptors). Dock rigid analogs to identify critical binding residues and validate with mutagenesis studies .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy to resolve discrepancies between in vitro and in silico results .
Q. How should researchers address contradictions in reported synthetic yields or biological activity across studies?
Methodological Answer:
- Reproduce reaction conditions : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade), catalyst loadings, and heating methods (microwave vs. oil bath). For example, microwave synthesis of tricyclic derivatives improved yields by 20% compared to conventional methods .
- Validate biological assays : Use internal controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments across independent labs. Discrepancies in IC50 values may arise from cell line variability or compound aggregation .
- Cross-reference crystallographic data : Compare unit cell parameters (e.g., via CCDC entries) to confirm structural consistency. SHELXL refinement is preferred for high-resolution structures to avoid model bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
